Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Brand Name:
Vulcanchem
CAS No.:
122199-01-3
VCID:
VC20838527
InChI:
InChI=1S/C18H24ClNO4/c1-12(2)24-18(23)9-6-14-11-15(19)7-8-16(14)17(22)5-4-10-20-13(3)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,21)
SMILES:
CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C
Molecular Formula:
C18H24ClNO4
Molecular Weight:
353.8 g/mol
Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
CAS No.: 122199-01-3
Cat. No.: VC20838527
Molecular Formula: C18H24ClNO4
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122199-01-3 |
|---|---|
| Molecular Formula | C18H24ClNO4 |
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | propan-2-yl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
| Standard InChI | InChI=1S/C18H24ClNO4/c1-12(2)24-18(23)9-6-14-11-15(19)7-8-16(14)17(22)5-4-10-20-13(3)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,21) |
| Standard InChI Key | ZFKWRQUCLXBKNL-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
| Canonical SMILES | CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator